10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
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Overview
Description
10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has low toxicity and does not affect normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its low toxicity and lack of effect on normal cells. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is to further investigate its potential as an anticancer agent and optimize its use in cancer treatment. Another direction is to explore its potential as a fluorescent probe for imaging biological systems and develop new imaging techniques using this compound. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves several steps. The first step involves the reaction of 2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraene with 4-fluoroaniline in the presence of a catalyst. The resulting product is then reacted with 4-chlorobenzaldehyde to obtain the final compound.
Scientific Research Applications
10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has potential applications in various fields of research. It has been studied for its anticancer properties and has shown promising results in inhibiting cancer cell growth. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
Product Name |
10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molecular Formula |
C18H11ClFN7O |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C18H11ClFN7O/c19-11-5-1-9(2-6-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-3-7-12(20)8-4-10/h1-8,16,25-26H |
InChI Key |
XGWAEDIASWFCNY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
SMILES |
C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
Origin of Product |
United States |
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